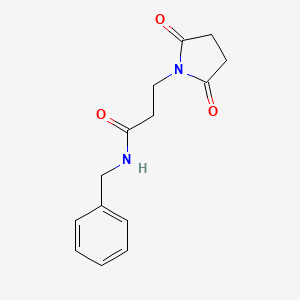
N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide, also known as DDEB, is a compound that has been widely studied for its potential applications in scientific research. DDEB is a member of the benzamide family of compounds, which are known for their diverse range of biological activities. In
Wirkmechanismus
The mechanism of action of N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide is not fully understood, but it is believed to involve the modulation of ion channels in cells. Specifically, N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide has been shown to modulate the activity of TRPV1, a calcium ion channel that is involved in pain sensation and inflammation. By modulating TRPV1 activity, N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide may have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide has also been shown to have anti-inflammatory and analgesic effects. N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide has been shown to inhibit the production of inflammatory cytokines, which are involved in the inflammatory response. This makes it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide in lab experiments is its availability. N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide is readily synthesized in high yields, making it a cost-effective compound for scientific research. Additionally, N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide has been extensively studied, and its properties are well-characterized, making it a reliable tool for experiments.
One limitation of using N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide in lab experiments is its potential toxicity. While N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide has been shown to be relatively non-toxic in vitro, its effects in vivo are not well-understood. This makes it important to use caution when working with N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide in animal studies.
Zukünftige Richtungen
There are many potential future directions for research on N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide. One area of interest is in the development of new cancer therapies. N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide has shown promising anti-cancer properties, and further research could lead to the development of new treatments for cancer.
Another area of interest is in the development of new treatments for neurological disorders. N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide has been shown to modulate the activity of ion channels in the brain, which could have implications for the treatment of disorders such as epilepsy and Parkinson's disease.
Finally, further research could be done to explore the potential anti-inflammatory and analgesic properties of N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide. This could lead to the development of new treatments for inflammatory disorders such as rheumatoid arthritis and chronic pain.
Conclusion:
In conclusion, N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide is a compound that has shown promise in scientific research. Its anti-cancer and neuroprotective properties make it a potential candidate for the development of new therapies. While there are limitations to its use in lab experiments, its availability and well-characterized properties make it a valuable tool for scientific research. Future research on N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide could lead to the development of new treatments for a range of disorders.
Synthesemethoden
The synthesis of N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide involves the reaction of 3,4-dimethylphenylamine with 3,4-diethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide. The synthesis of N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide has been optimized to produce high yields of the compound, making it readily available for scientific research.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide is in the field of cancer research. N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This makes it a potential candidate for the development of new cancer therapies.
In addition to its anti-cancer properties, N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide has also been studied for its potential use as a tool in neuroscience research. N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide has been shown to modulate the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders such as epilepsy and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-5-22-17-10-8-15(12-18(17)23-6-2)19(21)20-16-9-7-13(3)14(4)11-16/h7-12H,5-6H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWFUTGLRGWDJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5789649.png)


![1-[(2-chloro-2-propen-1-yl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5789674.png)
![3-methyl-N-[4-(4-propionyl-1-piperazinyl)phenyl]butanamide](/img/structure/B5789686.png)
![N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-3-phenylpropanamide](/img/structure/B5789691.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5789702.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-methoxyphenyl)methanesulfonamide](/img/structure/B5789713.png)



![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-fluoroaniline](/img/structure/B5789745.png)

